1,1'-(Trisulfane-1,3-diyl)dipiperidine

Description

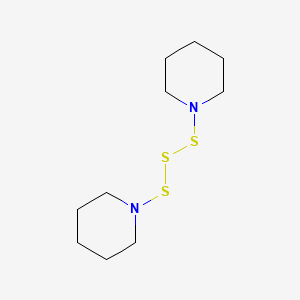

1,1'-(Trisulfane-1,3-diyl)dipiperidine is a sulfur-rich organosulfur compound featuring two piperidine rings connected by a trisulfane (–S–S–S–) chain. The trisulfane linkage distinguishes it from other dipiperidine compounds, offering distinct reactivity in sulfur transfer or disulfide exchange reactions.

Properties

CAS No. |

25029-88-3 |

|---|---|

Molecular Formula |

C10H20N2S3 |

Molecular Weight |

264.5 g/mol |

IUPAC Name |

1-(piperidin-1-yltrisulfanyl)piperidine |

InChI |

InChI=1S/C10H20N2S3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H2 |

InChI Key |

TXDSFYCFEQVCOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)SSSN2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Trisulfane-1,3-diyl)dipiperidine typically involves the reaction of piperidine with sulfur-containing reagents. One common method is the reaction of piperidine with elemental sulfur or sulfur chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired trisulfane linkage .

Industrial Production Methods: Industrial production of 1,1’-(Trisulfane-1,3-diyl)dipiperidine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Trisulfane-1,3-diyl)dipiperidine can undergo various chemical reactions, including:

Oxidation: The trisulfane group can be oxidized to form sulfoxides or sulfones.

Reduction: The trisulfane group can be reduced to form disulfides or thiols.

Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of disulfides or thiols.

Substitution: Formation of alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemistry: 1,1’-(Trisulfane-1,3-diyl)dipiperidine is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It can be used to introduce trisulfane linkages into molecules, which can be useful in the synthesis of complex organic compounds .

Biology and Medicine: In biological research, 1,1’-(Trisulfane-1,3-diyl)dipiperidine may be studied for its potential antimicrobial and anticancer properties. Sulfur-containing compounds are known to exhibit various biological activities, and this compound may have similar effects .

Industry: In the industrial sector, 1,1’-(Trisulfane-1,3-diyl)dipiperidine can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 1,1’-(Trisulfane-1,3-diyl)dipiperidine involves its interaction with biological molecules through its trisulfane group. The trisulfane linkage can undergo redox reactions, which can lead to the formation of reactive sulfur species. These reactive species can interact with cellular components, leading to various biological effects .

Molecular Targets and Pathways:

Reactive Sulfur Species: The formation of reactive sulfur species can lead to oxidative stress and damage to cellular components.

Enzyme Inhibition: The compound may inhibit certain enzymes by interacting with thiol groups in the active site.

Comparison with Similar Compounds

Key Observations :

- Flexibility vs. Rigidity : The trisulfane linker provides conformational flexibility, whereas dioxane- or azodicarbonyl-linked derivatives exhibit rigid backbones. This impacts their applications (e.g., flexible trisulfanes may favor ligand binding, while rigid dioxane derivatives enhance stereochemical control in chiral synthesis) .

- Synthetic Complexity : Dioxane-linked dipiperidines require multi-step purification (e.g., chromatography) , whereas ionic piperidinium bromides are synthesized in one-step alkylation . The trisulfane derivative’s synthesis is likely more challenging due to sulfur’s sensitivity to oxidation.

Physicochemical and Functional Properties

Research Findings :

- Trisulfane Derivatives : The –S–S–S– chain may enable applications in redox catalysis or heavy metal chelation, though direct evidence is lacking.

- Dioxane-Linked Dipiperidines : Exhibit high crystallinity and stability, with NMR/MS data confirming structural integrity .

- DIAD/DEAD: Widely used in Mitsunobu reactions for alcohol-to-ether transformations, leveraging their oxidizing capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.